molecular formula C19H17N2+ B030759 Sempervirine cation CAS No. 6882-99-1

Sempervirine cation

Katalognummer: B030759
CAS-Nummer: 6882-99-1
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: UQVUEULZDJRMJR-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sempervirine cation is a naturally occurring quaternary indoloquinolizidine alkaloid, primarily isolated from Gelsemium sempervirens (yellow jessamine). This planar, cationic compound is a subject of significant research interest due to its potent interaction with nucleic acids. Its primary characterized mechanism of action is the inhibition of DNA topoisomerase I and II, effectively stabilizing the cleavable complex and preventing DNA religation, which leads to replication fork arrest and apoptosis in susceptible cells. Consequently, this compound serves as a valuable pharmacological tool for investigating DNA damage response pathways, cellular checkpoint mechanisms, and the biology of topoisomerases. Its strong, intercalative binding to double-stranded DNA also makes it a compelling candidate for in vitro studies in oncology research, particularly for probing novel chemotherapeutic strategies against various cancer cell lines. Beyond its anticancer potential, research explores its antiviral properties and its complex effects on the central nervous system, although its high toxicity necessitates careful handling. This product is supplied as a high-purity compound to ensure reproducible results in your biochemical, cell-based, and pharmacological assays. It is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

16,17,18,19-tetrahydro-3H-yohimban-13-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUEULZDJRMJR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902228
Record name NoName_1452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-99-1
Record name 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6882-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sempervirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEMPERVIRINE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Anticancer Potential of Sempervirine Cation: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the multifaceted mechanisms through which the sempervirine cation exerts its anticancer effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, details key experimental methodologies, and offers insights into the causality behind its biological activity.

Introduction: The Promise of a Natural Alkaloid

Sempervirine is a bioactive pentacyclic alkaloid derived from plants of the Gelsemium genus.[1][2] As a cationic molecule, its unique chemical structure underpins its diverse biological activities. In recent years, sempervirine has garnered significant attention within the oncology research community for its potent cytotoxic effects against a broad spectrum of cancer cell lines, including those of ovarian, breast, cervical, lymphoma, testicular, and hepatocellular origin.[1][2][3][4] Notably, it has demonstrated the ability to selectively target cancer cells and even enhance their sensitivity to conventional chemotherapeutic agents.[3] This guide will dissect the intricate molecular pathways that sempervirine modulates to inhibit cancer cell proliferation and induce cell death.

Unraveling the Core Mechanisms of Action

The anticancer activity of the this compound is not attributed to a single mode of action but rather a coordinated assault on several fundamental cellular processes. This multi-pronged approach makes it a compelling candidate for further preclinical and clinical investigation.

Induction of Cell Cycle Arrest at the G1 Phase

A primary mechanism by which sempervirine inhibits tumor growth is through the induction of cell cycle arrest, predominantly at the G1 phase.[1][2][3] This prevents cancer cells from entering the DNA synthesis (S) phase, a critical step for proliferation. Mechanistic studies in hepatocellular carcinoma cells have revealed that sempervirine treatment leads to the upregulation of the tumor suppressor protein p53 and the downregulation of key cell cycle progression proteins, including cyclin D1, cyclin B1, and CDK2.[1][2] By disrupting the finely tuned machinery of the cell cycle, sempervirine effectively halts the uncontrolled division of malignant cells.

Triggering Apoptosis through Multiple Avenues

Sempervirine is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2][3] This is a crucial hallmark of an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The pro-apoptotic effects of sempervirine are mediated through several pathways:

  • Caspase Activation: Sempervirine treatment has been shown to promote the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

  • Modulation of Signaling Pathways: The inhibition of pro-survival signaling pathways, such as Akt/mTOR, by sempervirine contributes to the induction of apoptosis.[3]

  • Nuclear Morphology Changes: Studies have observed significant nuclear contraction and DNA breakage in cancer cells treated with sempervirine, which are characteristic features of apoptosis.[2]

Inhibition of Critical Oncogenic Signaling Pathways

The dysregulation of cellular signaling pathways is a cornerstone of cancer development and progression. Sempervirine has been demonstrated to interfere with at least two critical oncogenic pathways:

  • Wnt/β-catenin Pathway: Inactivation of the Wnt/β-catenin pathway has been identified as a key mechanism in sempervirine-induced inhibition of hepatocellular carcinoma cell proliferation.[1] Sempervirine can significantly inhibit the nuclear aggregation of β-catenin, thereby downregulating the transcription of Wnt target genes.

  • Akt/mTOR Pathway: By inhibiting the Akt/mTOR pathway, sempervirine can induce both autophagy and apoptosis in cancer cells.[3]

The ability of sempervirine to modulate these pathways highlights its potential to disrupt the complex signaling networks that drive tumor growth.

A Novel p53-Independent Mechanism: Inhibition of RNA Polymerase I Transcription

A significant finding in the study of sempervirine's mechanism of action is its ability to inhibit RNA polymerase I (Pol I) transcription in a manner that is independent of the tumor suppressor p53.[3][5][6][7][8] This is particularly noteworthy as many cancers harbor mutations in the p53 gene, rendering them resistant to therapies that rely on a functional p53 pathway. Sempervirine appears to selectively target cancer cells by binding to RPA194, the catalytic subunit of RNA polymerase I.[3][4] This interaction leads to a reduction in rRNA synthesis, inducing nucleolar stress and ultimately contributing to cell cycle arrest and apoptosis.[7] This p53-independent mechanism broadens the potential therapeutic window for sempervirine.

Exploring Further Mechanisms: DNA Intercalation and Topoisomerase Inhibition

Preliminary evidence suggests that sempervirine may also exert its anticancer effects through direct interaction with DNA. It has been implicated as a potential DNA intercalator and an inhibitor of topoisomerase I.[9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[10] Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.[10] While further research is needed to fully elucidate this aspect of sempervirine's action, it represents another promising avenue for its anticancer activity.

Visualizing the Mechanisms of Sempervirine

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for assessing sempervirine's activity.

Sempervirine_Signaling_Pathways cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sempervirine This compound DNA DNA Sempervirine->DNA Intercalates (potential) RNA_Pol_I RNA Polymerase I (RPA194) Sempervirine->RNA_Pol_I Inhibits Topoisomerase_I Topoisomerase I Sempervirine->Topoisomerase_I Inhibits (potential) Akt Akt Sempervirine->Akt Inhibits beta_catenin_cyto β-catenin Sempervirine->beta_catenin_cyto Inhibits nuclear translocation Caspase3_inactive Pro-Caspase-3 Sempervirine->Caspase3_inactive Promotes Cleavage DNA->RNA_Pol_I Template for Transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest RNA_Pol_I->Cell_Cycle_Arrest Topoisomerase_I->DNA Relaxes Supercoils Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) Wnt_Targets->Cell_Cycle_Arrest Promotes Progression (Inhibited by Sempervirine) beta_catenin_nuc β-catenin beta_catenin_nuc->Wnt_Targets Activates Transcription mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits beta_catenin_cyto->beta_catenin_nuc Translocates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Caspase3_active->Apoptosis Executes

Figure 1: A diagram illustrating the multifaceted signaling pathways targeted by the this compound in cancer cells.

Experimental_Workflow cluster_assays Endpoint Assays cluster_western_targets Potential Western Blot Targets start Start: Cancer Cell Culture treatment Treat with Sempervirine (Dose-Response & Time-Course) start->treatment cell_viability Cell Viability Assay (e.g., CCK8/MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis proteins p53, Cyclins (D1, B1) Caspase-3 (cleaved) β-catenin, p-Akt, p-mTOR western_blot->proteins western_blot->data_analysis

Figure 2: A representative experimental workflow for investigating the in vitro anticancer effects of sempervirine.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of sempervirine across different cancer cell lines, as reported in the literature.

Cell LineCancer TypeAssayEndpointResultReference
SKOV3Ovarian CancerAnnexin V-APC/PI StainingApoptosis RateDose-dependent increase[3]
HepG2Hepatocellular CarcinomaCCK8Cell ViabilityDose and time-dependent inhibition
Huh7Hepatocellular CarcinomaCCK8Cell ViabilityDose-dependent inhibition
2102EP(S)Testicular Germ Cell TumorProliferation AssayCell SurvivalDose-dependent decrease[7]
NCCITTesticular Germ Cell Tumor (p53-null)Proliferation AssayCell SurvivalDose-dependent decrease[7]

Key Experimental Protocols

To facilitate the replication and further investigation of sempervirine's mechanisms, detailed protocols for key assays are provided below.

Protocol: Cell Viability Assay (CCK8)

Objective: To quantify the dose- and time-dependent cytotoxic effects of sempervirine on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • Reagent Addition: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify sempervirine-induced apoptosis and necrosis.

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with varying concentrations of sempervirine for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol: Caspase-3 Activity Assay

Objective: To measure the activity of executioner caspase-3, a key mediator of apoptosis.

Methodology:

  • Cell Lysis: Treat cells with sempervirine, harvest, and lyse them in a chilled cell lysis buffer.[11] Incubate on ice for 10 minutes.[11]

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to the cell lysates in a 96-well plate.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[11]

  • Signal Detection: Measure the fluorescence (Ex/Em = 380/420-460 nm for AMC) or absorbance (400-405 nm for pNA) using a plate reader.[11]

  • Data Normalization: Normalize the caspase activity to the total protein concentration in each lysate.

Conclusion and Future Perspectives

The this compound has emerged as a promising natural product with significant anticancer potential. Its ability to induce cell cycle arrest and apoptosis through the modulation of multiple key oncogenic pathways, including a p53-independent mechanism, makes it an attractive candidate for further drug development. Future research should focus on a more detailed characterization of its interaction with DNA and topoisomerases, as well as in vivo efficacy and toxicity studies. Furthermore, exploring synthetic analogs of sempervirine may lead to the development of even more potent and selective anticancer agents.[12] The comprehensive understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

  • Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC - NIH. (2025, January 28).
  • Yue, J., Liu, Y., Huang, Y., Wang, Y., Shi, J., Su, Z., Luo, H., Cai, J., Jin, Y., & Yu, C. (2021). Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. Frontiers in Pharmacology, 12, 806091. [Link]

  • Buzun, K., Bielawska, A., Bielawski, K., & Gornowicz, A. (2020). DNA topoisomerases as molecular targets for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1781–1799. [Link]

  • Easy-to-Grasp Explanations: Topoisomerase Inhibitors in Cancer Treatment. (2024, March 13). YouTube. [Link]

  • Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. (2021, December 7). Frontiers. [Link]

  • Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC - NIH. (2021, December 7). National Center for Biotechnology Information. [Link]

  • Caggiano, C., Guida, E., Todaro, F., Bielli, P., Mori, M., Ghirga, F., Quaglio, D., Botta, B., Moretti, F., Grimaldi, P., Rossi, P., Jannini, E. A., Barchi, M., & Dolci, S. (2020). Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. Cell Death Discovery, 6, 107. [Link]

  • Synthesis and screening for anticancer activity of sempervirine analogs. (2017, July 14). ResearchGate. [Link]

  • Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. (2020, October 28). PubMed. [Link]

  • Pan, F., Wang, S., Li, T., & Li, Y. (2016). Synthesis and Cytoxicity of Sempervirine and Analogues. Molecules, 21(3), 323. [Link]

  • Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level | Nucleic Acids Research | Oxford Academic. (2024, August 28). Oxford Academic. [Link]

  • Sempervirine is a fluorescent molecule and preferentially binds to... (n.d.). ResearchGate. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint - PMC - PubMed Central. (2019, November 20). National Center for Biotechnology Information. [Link]

  • Detection Methods for DNA Analysis | Chapter 9 – Forensic Biology (2nd Edition). (2025, October 18). YouTube. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (n.d.). MDPI. [Link]

  • Topoisomerase Inhibitors for Researchers. (2025, March 23). YouTube. [Link]

  • Interactions of small molecules with DNA junctions | Nucleic Acids Research | Oxford Academic. (2022, November 16). Oxford Academic. [Link]

  • Caspases activity assay procedures. (n.d.). ScienceDirect. [Link]

Sources

Methodological & Application

Evaluating the Anti-Proliferative Potential of Sempervirine Cation: A Detailed Guide to the Colony Formation Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The colony formation assay, or clonogenic assay, is a cornerstone in vitro technique for assessing the long-term survival and proliferative capacity of a single cell.[1] This application note provides a comprehensive, step-by-step protocol for utilizing the colony formation assay to evaluate the cytotoxic and anti-proliferative effects of Sempervirine cation, a promising bioactive alkaloid, on cancer cell lines.[2]

This compound has demonstrated significant anti-cancer properties across various cancer cell lines, including those of the breast, cervix, and ovaries.[2] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.[2] Notably, Sempervirine can modulate key cellular signaling pathways such as Wnt/β-catenin and Akt/mTOR, making it a compound of high interest in oncological drug development.[2] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this compound.

I. Principle of the Assay

The colony formation assay is predicated on the principle that a single viable cancer cell, when plated at a low density, can proliferate and form a discrete colony of at least 50 cells. The number of colonies formed is a direct measure of the cell's reproductive integrity. By treating cells with this compound, we can quantify its dose-dependent inhibitory effect on colony formation, thereby providing a robust measure of its long-term cytotoxic or cytostatic potential.[1]

II. Expertise & Experience: Keys to a Successful Assay

Merely following a protocol is insufficient for generating high-quality, reproducible data. As an experienced scientist, I offer the following insights to navigate the nuances of this assay:

  • Cell Seeding is Critical: The number of cells seeded is paramount. Too few, and you may not have enough colonies in your control group for statistical significance. Too many, and the colonies will merge, making accurate counting impossible. The optimal seeding density is cell-line dependent and should be empirically determined. A good starting point for many cancer cell lines is between 200 and 1000 cells per well of a 6-well plate.

  • Dose-Response is Key: A single concentration of Sempervirine will provide limited information. A dose-response curve, using a range of concentrations (e.g., from the known IC50 value down to non-inhibitory concentrations), is essential for a comprehensive understanding of the compound's potency.

  • Timing Matters: The duration of both the drug treatment and the subsequent incubation period are critical parameters. A 48-hour treatment with Sempervirine is a good starting point, followed by a 7 to 14-day incubation period to allow for colony formation.[2][3] The incubation time will vary depending on the doubling time of your specific cell line.

  • Aseptic Technique is Non-Negotiable: This is a long-term assay, making it susceptible to contamination. Strict aseptic technique throughout the entire procedure is crucial to prevent microbial growth that can confound your results.

III. Trustworthiness: A Self-Validating Experimental Design

To ensure the reliability and validity of your results, the following controls and considerations should be integrated into your experimental design:

  • Vehicle Control: This is the most important control. Cells are treated with the same vehicle (e.g., DMSO) used to dissolve the this compound, at the same final concentration as the highest drug concentration used. This control accounts for any potential effects of the solvent on cell viability and colony formation.

  • Untreated Control: While the vehicle control is essential, an untreated control (cells in media alone) can also be included to ensure the vehicle itself has no detrimental effects.

  • Positive Control (Optional but Recommended): Including a known cytotoxic agent (e.g., doxorubicin) can validate the assay system and provide a benchmark for comparing the potency of Sempervirine.

  • Triplicate Wells: Each condition (control and Sempervirine concentrations) should be performed in triplicate to ensure statistical robustness and to account for any intra-assay variability.

  • Independent Experiments: The entire experiment should be repeated at least three times to ensure the reproducibility of the findings.

IV. Visualizing the Experimental Workflow

The following diagram outlines the key steps of the colony formation assay with this compound treatment.

G cluster_prep Preparation cluster_seeding Seeding & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis A 1. Prepare Cancer Cell Suspension B 2. Determine Cell Density A->B C 3. Seed Cells in 6-well Plates B->C D 4. Allow Cells to Adhere (24h) C->D E 5. Treat with this compound (48h) D->E F 6. Replace with Fresh Medium E->F G 7. Incubate for 7-14 Days F->G H 8. Fix and Stain Colonies G->H I 9. Count Colonies H->I J 10. Calculate Plating Efficiency & Surviving Fraction I->J

Caption: Experimental workflow for the colony formation assay with this compound.

V. Detailed Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • Methanol or 4% Paraformaldehyde (for fixing)

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Hemocytometer or automated cell counter

Procedure:

Day 1: Cell Seeding

  • Harvest cultured cancer cells using Trypsin-EDTA and prepare a single-cell suspension in complete medium.[4]

  • Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[4]

  • Dilute the cell suspension to the desired seeding density (e.g., 500 cells/well for SKOV3 cells in a 6-well plate).[2]

  • Add 2 mL of the cell suspension to each well of a 6-well plate.

  • Gently swirl the plate to ensure even distribution of the cells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

Day 2: this compound Treatment

  • Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested concentration range for initial experiments is 0.1 µM to 10 µM.[2][3]

  • Prepare a vehicle control using the same concentration of the solvent as in the highest this compound concentration.

  • Carefully aspirate the medium from each well.

  • Add 2 mL of the appropriate this compound dilution or vehicle control to each well (in triplicate).

  • Return the plates to the incubator for 48 hours.

Day 4: Medium Change

  • Aspirate the medium containing the this compound or vehicle control.

  • Gently wash each well with 2 mL of sterile PBS.

  • Add 2 mL of fresh, pre-warmed complete medium to each well.

  • Return the plates to the incubator.

Day 4 to Day 11-18: Incubation

  • Incubate the cells for 7-14 days, or until the colonies in the control wells are visible to the naked eye (typically >50 cells).[2][3]

  • Replace the medium every 2-3 days to ensure adequate nutrient supply.

Day 11-18: Staining and Counting

  • Aspirate the medium from the wells.

  • Gently wash the wells twice with PBS.

  • Fix the colonies by adding 1 mL of methanol or 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

  • Aspirate the fixative and allow the plates to air dry completely.

  • Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Gently wash the wells with tap water until the excess stain is removed.

  • Allow the plates to air dry.

  • Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.

VI. Data Analysis and Interpretation

The following calculations are used to analyze the data from a colony formation assay:

  • Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.

    • PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%

  • Surviving Fraction (SF): This is the fraction of cells that survive the Sempervirine treatment, normalized to the plating efficiency of the control cells.

    • SF = (Number of colonies counted in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

The surviving fraction is then plotted against the this compound concentration to generate a dose-response curve.

VII. This compound: Proposed Mechanism of Action

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways. The diagram below illustrates a proposed mechanism of action.

G Sempervirine This compound Wnt_beta_catenin Wnt/β-catenin Pathway Sempervirine->Wnt_beta_catenin Inhibits Akt_mTOR Akt/mTOR Pathway Sempervirine->Akt_mTOR Inhibits RNA_Pol_I RNA Polymerase I Transcription Sempervirine->RNA_Pol_I Inhibits Apoptosis Apoptosis Sempervirine->Apoptosis Induces Cell_Cycle Cell Cycle Arrest (G1 Phase) Sempervirine->Cell_Cycle Induces Proliferation Cell Proliferation Wnt_beta_catenin->Proliferation Promotes Wnt_beta_catenin->Proliferation Akt_mTOR->Proliferation Promotes Akt_mTOR->Proliferation RNA_Pol_I->Proliferation Promotes RNA_Pol_I->Proliferation

Caption: Proposed mechanism of action of this compound in cancer cells.

VIII. Quantitative Data Summary

The following table provides a summary of suggested starting parameters for the colony formation assay with this compound for different cancer cell lines. These parameters should be optimized for your specific experimental conditions.

ParameterSKOV3 (Ovarian Cancer)[2]U251/U87 (Glioblastoma)[3]Germ Cell Tumors[5]
Seeding Density (cells/well in 6-well plate) 500Not specified, start with 200-1000Not specified, start with 200-1000
Sempervirine Concentration Range 2.5 µM, 5 µM, 10 µM1 µM, 4 µM, 8 µM0.1 µM - 1.6 µM
Treatment Duration 48 hours48 hoursNot specified, start with 48 hours
Incubation Period (post-treatment) 7 days~14 daysNot specified, start with 10-14 days
Expected Outcome Dose-dependent decrease in colony numberDose-dependent decrease in colony numberDose-dependent decrease in colony number

IX. Troubleshooting

ProblemPossible CauseSolution
No or very few colonies in control wells - Seeding density too low- Poor cell viability- Suboptimal culture conditions- Increase seeding density- Check cell viability before seeding- Ensure proper incubator conditions (37°C, 5% CO2, humidity)
Colonies are too dense and merge - Seeding density too high- Decrease seeding density
High variability between replicate wells - Uneven cell distribution during seeding- Gently swirl the plate after seeding to ensure even distribution
Contamination - Breach in aseptic technique- Strictly adhere to aseptic technique; consider using antibiotic/antimycotic in the medium

X. References

  • Chen, Y., et al. (2025). Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo. National Institutes of Health. Retrieved from

  • Agilent Technologies. (n.d.). Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. Retrieved from [Link]

  • Li, J., et al. (2021). Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells. National Institutes of Health. Retrieved from

  • Yue, T., et al. (2021). Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. Frontiers in Pharmacology. Retrieved from [Link]

  • Gargiulo, G., et al. (2020). Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. National Institutes of Health. Retrieved from

  • R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Retrieved from [Link]

  • Springer Nature. (n.d.). In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells. Retrieved from [Link]

  • Zhang, X., et al. (2024). Exploring the Mechanism of Sempervirine Inhibiting Glioblastoma Invasion Based on Network Pharmacology and Bioinformatics. MDPI. Retrieved from [Link]

  • Garlisi, C. G., et al. (2020). Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols: In Vivo Xenograft Mouse Models for Testing Sempervirine Cation Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction: The Rationale for In Vivo Efficacy Testing of Sempervirine

Sempervirine, a naturally occurring alkaloid, has emerged as a compelling candidate for cancer therapy. Preclinical research has illuminated its multi-faceted anti-neoplastic activity. The Sempervirine cation demonstrates cytotoxicity against a range of cancer cell lines, including those of ovarian, hepatocellular, breast, and cervical cancers.[1] Its mechanisms of action are rooted in the modulation of critical cellular pathways that govern cancer cell proliferation, survival, and metastasis.[1]

Key mechanisms attributed to Sempervirine include:

  • Induction of Apoptosis and Autophagy: By inhibiting the Akt/mTOR signaling pathway, Sempervirine can trigger programmed cell death and autophagy.[1]

  • Cell Cycle Arrest: It effectively halts the cell cycle, particularly at the G1 phase, preventing cancer cells from progressing to DNA synthesis.[1][2] This activity has been observed in both p53 wild-type and p53-deficient cancer cells, broadening its potential applicability.[1]

  • Inhibition of Pro-Cancer Signaling: Sempervirine has been shown to downregulate the Wnt/β-catenin pathway, a key cascade involved in the proliferation of hepatocellular carcinoma and other cancers.[1][2]

  • Inhibition of Transcription: The compound can inhibit RNA polymerase I transcription, a process essential for ribosome biogenesis and cell growth, by selectively binding to the RPA194 subunit.[1]

While in vitro studies provide a foundational understanding of a compound's bioactivity, they cannot replicate the complex interplay of a tumor within a living system. Therefore, transitioning to in vivo models is a critical, non-negotiable step in the drug development pipeline. Xenograft mouse models, which involve the implantation of human cancer cells or tissues into immunodeficient mice, serve as a reliable and established platform to assess the safety, efficacy, and pharmacodynamics of new therapeutic agents like Sempervirine in a systemic biological context.[3]

This guide provides a comprehensive framework and detailed protocols for designing and executing in vivo xenograft studies to rigorously evaluate the anti-tumor efficacy of the this compound.

Part 1: Strategic Experimental Design

A robust experimental design is the bedrock of a successful and reproducible in vivo study. The choices made at this stage directly impact the validity and interpretability of the results.

Selecting the Appropriate Xenograft Model

The first critical decision is the choice of xenograft model. This choice is dictated by the specific research question, the tumor type of interest, and available resources.

  • Cell Line-Derived Xenografts (CDX): These models are generated by implanting cultured human cancer cell lines into immunodeficient mice.[3] They are highly reproducible, cost-effective, and ideal for initial efficacy screening.[4]

  • Patient-Derived Xenografts (PDX): PDX models involve the direct transplantation of a patient's tumor tissue into a host mouse.[3][5] These models better preserve the histological and genetic characteristics of the original tumor, offering higher clinical relevance, particularly for studying therapy resistance and personalized medicine.[5][6]

The second decision involves the site of tumor implantation.

  • Subcutaneous Models: This is the most common and technically straightforward approach, where tumor cells are injected into the flank of the mouse.[4] It allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[4]

  • Orthotopic Models: In this more physiologically relevant model, tumor cells are implanted into the corresponding organ of origin (e.g., ovarian cancer cells into the ovarian bursa).[7] While technically more complex, orthotopic models better mimic the native tumor microenvironment and are superior for studying metastasis.[7]

G start Start: Evaluate Sempervirine Efficacy model_type Model Type? start->model_type cdx CDX Model (Cell Line-Derived) model_type->cdx Initial Screening pdx PDX Model (Patient-Derived) model_type->pdx Clinical Relevance implant_site Implantation Site? subq Subcutaneous (Flank) implant_site->subq Growth Kinetics ortho Orthotopic (Organ of Origin) implant_site->ortho Metastasis Study cdx->implant_site cdx_adv Pros: Reproducible, cost-effective Cons: Less clinical relevance cdx->cdx_adv pdx->implant_site pdx_adv Pros: High clinical relevance Cons: Costly, lower take-rate pdx->pdx_adv subq_adv Pros: Easy tumor monitoring Cons: Atypical microenvironment subq->subq_adv ortho_adv Pros: Physiologically relevant Cons: Technically complex ortho->ortho_adv

Figure 1. Decision tree for selecting an appropriate xenograft model.
Host Animal Selection and Welfare

The use of immunodeficient mice is essential to prevent graft rejection. Strains like NOD-SCID or the more severely compromised NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are standard hosts.[5]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8] Strict adherence to animal welfare guidelines is paramount. This includes defining clear humane endpoints to minimize animal suffering, such as maximum tumor size, percentage of body weight loss, or the presence of debilitating clinical signs.[9][10]

Experimental Groups and Controls

A well-controlled study is crucial for data interpretation. A typical study design includes:

GroupTreatmentRationale
Group 1 Vehicle ControlTo assess the effect of the drug delivery vehicle on tumor growth.
Group 2 Sempervirine (Low Dose)To evaluate dose-dependent efficacy.
Group 3 Sempervirine (High Dose)To determine the maximum tolerated or most efficacious dose.
Group 4 Positive ControlA standard-of-care drug for the selected cancer type (e.g., Sorafenib for HCC[2]) to benchmark Sempervirine's efficacy.
  • Sample Size: The number of animals per group (typically 8-10) should be sufficient to achieve statistical power.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting a subcutaneous xenograft study.

Protocol 1: Preparation of Cancer Cells for Implantation

This protocol is designed for established cell lines. It is critical to ensure cells are in a logarithmic growth phase and have high viability.

  • Cell Culture: Culture cells in the recommended complete medium. Ensure cells are routinely tested for mycoplasma and authenticated via STR profiling.[4][11]

  • Harvesting: When cells reach 70-80% confluency, aspirate the medium.

  • Washing: Gently wash the cell monolayer with sterile, room temperature phosphate-buffered saline (PBS).[12]

  • Detachment: Add a minimal volume of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[12]

  • Neutralization: Add at least 5 volumes of complete medium to neutralize the trypsin.

  • Cell Collection & Counting: Transfer the cell suspension to a sterile conical tube. Centrifuge at 500 x g for 3-5 minutes.[12] Resuspend the pellet in sterile PBS or Hank's Balanced Salt Solution (HBSS).[13] Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability must exceed 90%.[12][14]

  • Final Preparation: Centrifuge the cells again and resuspend the pellet in the final injection solution at the desired concentration (e.g., 1 x 107 cells/mL). For many cell lines, co-injection with a basement membrane matrix like Matrigel™ (50% v/v) can significantly improve tumor take rate and growth consistency.[13] Keep the cell suspension on ice at all times to maintain viability.

Protocol 2: Subcutaneous Tumor Implantation

This procedure should be performed under sterile conditions.

  • Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation or ketamine/xylazine injection).[13]

  • Site Preparation: Shave the fur from the right flank, the preferred site for unilateral injections.[13] Disinfect the skin with an alcohol wipe followed by an iodine solution.

  • Injection: Using a 1 mL syringe with a 25-27 gauge needle, draw up the required volume of the cell suspension (typically 100-200 µL).[13]

  • Implantation: Gently lift the skin on the flank to create a tent. Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.[15] Slowly inject the cell suspension. A small bleb should be visible under the skin.

  • Post-Injection: Slowly withdraw the needle to prevent leakage of the cell suspension.[13] Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Sempervirine Formulation and Administration

The formulation of a hydrophobic compound like Sempervirine for in vivo use is a critical step.

  • Vehicle Selection: The choice of vehicle depends on Sempervirine's solubility. Common options include aqueous solutions like saline or PBS if the compound is soluble, or co-solvent systems for less soluble compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water).[16] Causality: The vehicle must be non-toxic at the administered volume and should not have any anti-tumor activity itself, which is verified by the vehicle control group.

  • Dose Preparation: Prepare a stock solution of Sempervirine in the chosen vehicle. On each treatment day, dilute the stock to the final desired concentrations for injection.

  • Administration: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the animals into treatment groups. Administer the prepared Sempervirine formulation or vehicle control via the chosen route (e.g., intraperitoneal (IP) or oral gavage) according to the planned schedule (e.g., daily, five days a week).

Protocol 4: Efficacy Assessment and Monitoring

Consistent and accurate data collection is essential for evaluating efficacy.

  • Tumor Measurement: Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to length) of the tumor twice weekly.[4]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[14]

  • Body Weight: Measure the body weight of each animal three times per week. Significant weight loss (>15-20%) is a key indicator of toxicity and may trigger a humane endpoint.[10]

  • Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.[10]

  • Study Termination: The study concludes when tumors in the control group reach the predetermined maximum size, or based on other defined endpoints.

Figure 2. General experimental workflow for a subcutaneous xenograft study.

Part 3: Post-Mortem Endpoint Analysis

Protocol 5: Tissue Collection and Fixation
  • Euthanasia: Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tumor Excision: Carefully excise the tumor. Measure its final weight.

  • Tissue Division: Divide the tumor into sections.

    • One section should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (Western blot, PCR).

    • Another section should be fixed in 10% neutral buffered formalin for 24 hours for histological analysis.

Protocol 6: Histological and Immunohistochemical (IHC) Analysis

Histological analysis provides visual confirmation of the treatment's effect on tumor architecture and cellular composition.

  • Processing and Embedding: After fixation, dehydrate the tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin wax.[5]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

  • H&E Staining: Perform a standard Hematoxylin and Eosin (H&E) stain on one section to evaluate general morphology, tumor grade, and the extent of necrosis.[17]

  • Immunohistochemistry (IHC): Use IHC to probe for specific protein markers that can elucidate Sempervirine's mechanism of action in vivo.[18][19] a. Deparaffinization & Rehydration: Dewax slides in xylene and rehydrate through graded ethanol to water.[5] b. Antigen Retrieval: This step unmasks epitopes. Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or steamer is common.[18][20] c. Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).[18] d. Primary Antibody: Incubate slides with a primary antibody targeting a protein of interest overnight at 4°C. e. Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen like DAB to visualize the signal.[18] f. Counterstain & Mounting: Lightly counterstain with hematoxylin to visualize nuclei, then dehydrate and mount with a coverslip.

IHC MarkerBiological ProcessRationale for Sempervirine Study
Ki-67 Cell ProliferationTo quantify the anti-proliferative effect of the treatment.
Cleaved Caspase-3 ApoptosisTo confirm the induction of apoptosis in tumor tissue.
p-Akt / p-mTOR Survival SignalingTo validate the in vivo inhibition of the Akt/mTOR pathway.[1]
β-Catenin Wnt SignalingTo validate the in vivo inhibition of the Wnt/β-catenin pathway.[2]
CD31 AngiogenesisTo assess the effect of Sempervirine on tumor neovascularization.[20]

Conclusion

The successful application of in vivo xenograft models is indispensable for advancing Sempervirine from a promising natural compound to a potential clinical therapeutic. By employing rigorous, well-designed studies, researchers can obtain the critical efficacy and safety data needed to support further development. This guide provides the strategic framework and validated protocols to ensure that such studies are conducted with the highest degree of scientific integrity, yielding clear, interpretable, and actionable results.

References

  • Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC. (2025, January 28). National Center for Biotechnology Information. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. (2021, December 7). PubMed. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (2022, October 26). National Center for Biotechnology Information. [Link]

  • In Vitro Studies Demonstrate Anticancer Activity of an Alkaloid of the Plant Gelsemium sempervirens. (2025, August 6). ResearchGate. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

  • Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. (n.d.). Frontiers. [Link]

  • Synthesis and screening for anticancer activity of sempervirine analogs. (2017, July 14). ResearchGate. [Link]

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Introduction: The Challenge and Power of Characterizing Sempervirine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Elucidation of Sempervirine Cation Derivatives using NMR Spectroscopy

Sempervirine, a pentacyclic indole alkaloid, and its derivatives represent a class of compounds with significant pharmacological potential, including antitumor and antiviral activities. As drug development and medicinal chemistry efforts explore novel analogs, the precise and unambiguous determination of their chemical structure is paramount. The permanent positive charge on the quaternary nitrogen and the rigid, polycyclic aromatic system of the this compound present unique challenges for structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these complex molecules in solution.[1] Unlike other analytical methods, NMR provides a holistic view of the molecular framework by mapping the connectivity of atoms (¹H, ¹³C) through chemical bonds and space.[2] This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to leverage a suite of 1D and 2D NMR experiments for the high-confidence structural characterization of this compound derivatives. We will move beyond simple data acquisition to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Strategic Experimental Design and Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For cationic species like Sempervirine derivatives, which can be prone to aggregation, the choice of solvent and concentration is a critical first step that dictates spectral quality.

Causality-Driven Solvent Selection

The goal is to achieve a true solution where the analyte is monomeric and tumbles freely. Aggregation leads to signal broadening, which can obscure crucial correlations and make data interpretation impossible.

  • Primary Recommendation: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often the solvent of choice. Its high polarity effectively solvates the cation, disrupting intermolecular interactions and preventing aggregation. Its residual proton signal (δH ≈ 2.50 ppm) and carbon signals (δC ≈ 39.5 ppm) are well-defined and serve as excellent internal references.[3]

  • Alternative Solvents: Deuterated Methanol (CD₃OD) or a mixture of CDCl₃ and CD₃OD can also be effective. However, the exchangeable hydroxyl proton in methanol can complicate the ¹H NMR spectrum by broadening or eliminating signals from labile protons (e.g., N-H or O-H on substituents).

  • Aqueous Solutions: For derivatives with high water solubility, Deuterium Oxide (D₂O) is an option. An internal reference like TSP (3-(trimethylsilyl)propionic acid, sodium salt) must be added, though its chemical shift can be pH-dependent.[4]

Optimizing Sample Concentration

There is a trade-off between signal-to-noise ratio (S/N) and spectral resolution. While higher concentrations improve S/N, they can also promote aggregation and increase solution viscosity, leading to broader lineshapes.[5]

Parameter¹H NMR¹³C NMR & 2D ExperimentsRationale
Concentration 5-10 mg/mL20-50 mg/mL¹H NMR is highly sensitive, requiring less material for a strong signal.[5] ¹³C and 2D experiments are inherently less sensitive and benefit from higher concentrations to reduce acquisition time.[6]
Volume 0.6-0.7 mL0.6-0.7 mLThis volume ensures the sample height properly spans the active region of a standard 5 mm NMR tube's detection coil, which is crucial for optimal magnetic field homogeneity (shimming).[4]
Protocol 1: Sample Preparation for a Sempervirine Derivative
  • Weighing: Accurately weigh 15-25 mg of the purified Sempervirine derivative into a clean, dry vial.

  • Solubilization: Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtration (Critical Step): Solid particulates severely degrade spectral quality by distorting magnetic field homogeneity. Filter the solution through a pipette packed with a small, tight plug of glass wool directly into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

  • Pre-Acquisition Check: Before inserting the sample into the magnet, clean the exterior of the NMR tube with isopropyl alcohol and wipe it with a lint-free tissue to prevent contamination of the spectrometer probe.[7]

Section 2: A Multi-technique Approach to NMR Data Acquisition

No single NMR experiment can fully define a complex structure. The strategy is to build a matrix of evidence using a combination of 1D and 2D techniques, where each experiment provides a unique piece of the structural puzzle.[8] The following protocols are based on a 500 MHz spectrometer but can be adapted for other field strengths.

Protocol 2: 1D NMR Experiments - The Foundational Survey
  • ¹H NMR (Proton):

    • Purpose: Provides the initial overview of the proton environment, including chemical shifts, signal integrals (proton count), and coupling patterns (J-couplings) that reveal adjacent protons.

    • Acquisition:

      • Load the sample and perform standard lock and shim procedures.

      • Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.

      • Process the data with a line broadening (LB) of 0.3 Hz.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C{¹H} NMR (Carbon with Proton Decoupling):

    • Purpose: Reveals the number of unique carbon environments in the molecule. Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving S/N.

    • Acquisition:

      • Acquire 1024-4096 scans with a relaxation delay (d1) of 2 seconds.

      • Process with a line broadening (LB) of 1-2 Hz.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This is more sensitive than a standard ¹³C experiment.[9]

    • Acquisition:

      • Acquire 512-2048 scans. Parameters are typically pre-configured in the spectrometer software.

Protocol 3: 2D NMR Experiments - Building the Molecular Framework
  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH). It is used to trace out spin systems (e.g., protons on an aromatic ring or an alkyl chain).

    • Acquisition:

      • Acquire 2-4 scans per increment over 256-512 increments in the indirect dimension (F1).

      • Process and symmetrize the resulting 2D map.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton directly to the carbon it is attached to (¹JCH). This is an exceptionally sensitive and crucial experiment for assigning carbon resonances to their corresponding protons.[9]

    • Acquisition:

      • Acquire 4-8 scans per increment over 256 increments in F1.

      • Use a spectral width in the carbon dimension (F1) that encompasses all expected carbon signals (e.g., 0-180 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is the key experiment for connecting disparate spin systems to build the complete carbon skeleton. It shows correlations between protons and carbons over 2 to 4 bonds (²JCH, ³JCH, ⁴JCH).[9] It is particularly vital for identifying quaternary carbons.

    • Acquisition:

      • Acquire 8-32 scans per increment over 256-512 increments in F1.

      • The long-range coupling delay should be optimized for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: Identifies protons that are close in space (<5 Å), regardless of their bonding. This is essential for determining stereochemistry and the 3D arrangement of substituents on the Sempervirine core.

    • Acquisition:

      • Acquire 8-16 scans per increment over 256-512 increments in F1, using a mixing time of 300-800 ms.

Section 3: Data Analysis and Structural Elucidation Workflow

The structural elucidation process is a systematic, iterative puzzle-solving exercise. The data from each experiment is layered to build a self-consistent structural hypothesis.

Workflow for Structural Elucidation

The following diagram outlines the logical flow from raw data to a confirmed chemical structure.

G cluster_prep 1. Sample & Data Acquisition cluster_analysis 2. Data Interpretation & Assembly cluster_verify 3. Verification Sample Prepare Sample (Protocol 1) Acq1D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Sample->Acq1D Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D AssignH Assign ¹H Signals (Integrals, Multiplicity) Acq2D->AssignH AssignC Assign C-types (DEPT-135) AssignH->AssignC AssignHSQC Correlate ¹H-¹³C Pairs (HSQC) AssignC->AssignHSQC BuildFrags Identify Spin Systems (COSY) AssignHSQC->BuildFrags ConnectFrags Connect Fragments via Quaternary Carbons (HMBC) BuildFrags->ConnectFrags FinalStruct Propose Final Structure ConnectFrags->FinalStruct Verify Verify with All Data (NOESY, MS, etc.) FinalStruct->Verify

Caption: Logical workflow for NMR-based structural elucidation.

Step-by-Step Interpretation Guide
  • Analyze ¹H NMR: Count the number of protons from the integrals. Identify characteristic signals, especially in the aromatic region (typically δH 7-9 ppm for Sempervirine) and any substituent signals.

  • Use DEPT-135 & ¹³C NMR: Determine the count of CH₃, CH₂, CH, and quaternary carbons.

  • Assign Direct Connections (HSQC): Use the HSQC spectrum to definitively link each proton signal to its attached carbon signal. This creates a set of assigned ¹H-¹³C pairs.

  • Build Fragments (COSY): Trace the cross-peaks in the COSY spectrum. For example, a signal for a proton H-A showing a cross-peak to H-B, which in turn shows a cross-peak to H-C, establishes an A-B-C spin system. Map out all such fragments.

  • Connect the Fragments (HMBC): This is the most critical step. Look for correlations from protons to carbons that are 2 or 3 bonds away. A proton in one fragment showing an HMBC correlation to a carbon in another fragment, or to a quaternary carbon, provides the link to assemble the complete molecular structure.[10]

  • Verify and Refine (NOESY): Once a 2D structure is proposed, use NOESY data to confirm spatial proximities. This is crucial for determining the relative stereochemistry of substituents.

Section 4: Illustrative Example - Assigning a Hypothetical Derivative

Let's consider a hypothetical derivative, "1-methoxy-sempervirine," and demonstrate how HMBC data provides the final structural proof.

PositionδC (ppm)δH (ppm)Key HMBC Correlations (from Proton at δH to Carbon at δC)
1155.2 (qC)-From OCH₃ (3.95)
295.1 (CH)7.50 (d)To C4 (130.5), C12b (135.8)
3120.3 (CH)7.80 (t)To C1 (155.2), C4a (121.0)
4130.5 (CH)8.10 (d)To C2 (95.1), C12c (138.0)
4a121.0 (qC)-From H2 (7.50), H4 (8.10)
............
1-OCH₃56.5 (CH₃)3.95 (s)To C1 (155.2)

The definitive connection is the HMBC correlation from the methoxy protons (δH 3.95) to the quaternary carbon at δC 155.2. This unambiguously places the methoxy group at the C1 position.

G sempervirine H_OCH3 OCH₃-H C1 C1 H_OCH3->C1 ³J H2 H2 C4 C4 H2->C4 ³J C12b C12b H2->C12b ²J

Caption: Key HMBC correlations for assigning a 1-methoxy substituent.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Sempervirine Cation Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of a Complex Alkaloid

Sempervirine is a pentacyclic indoloquinolizine alkaloid originally isolated from plants of the Gelsemium genus.[1] Its rigid, planar structure and cationic nature have long intrigued medicinal chemists, pointing towards potential interactions with biological macromolecules. Initial investigations have revealed a spectrum of biological activities, most notably potent cytotoxicity against a range of human cancer cell lines, including breast, ovarian, cervical, and hepatocellular carcinoma.[2][3][4] The anticancer mechanisms of Sempervirine are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.[2] One key mechanism is the inhibition of RNA polymerase I transcription, a process often dysregulated in cancer cells, which occurs in a p53-independent manner, making it a candidate for treating a broader range of tumors.[5][6]

Despite its promise, the natural product itself has limitations that hinder its clinical translation. This has spurred extensive research into the synthesis and evaluation of Sempervirine analogs. The primary goal of these efforts is to systematically modify the core scaffold to enhance potency, improve selectivity for cancer cells over normal cells, and optimize pharmacokinetic properties. This guide provides a comparative analysis of these analogs, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Core Principle: Understanding Structure-Activity Relationships (SAR)

In drug discovery, SAR is the foundational concept that links the chemical structure of a molecule to its biological effect. For a complex scaffold like Sempervirine, SAR studies involve synthesizing a library of analogs where specific parts of the molecule are systematically altered. By comparing the biological activity of these analogs to the parent compound, we can deduce which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties. This iterative process of synthesis and testing is the engine of medicinal chemistry, driving the transformation of a promising natural product into a viable drug candidate. The positioning and nature of different functional groups—such as fluoro, methoxy, or methyl groups—can dramatically influence a compound's efficacy in inhibiting cancer cell growth and migration.[7]

Comparative Analysis of Sempervirine Analogs: Anticancer Activity

The primary focus of Sempervirine analog development has been the enhancement of its anticancer properties. Modifications have been explored across the pentacyclic ring system, leading to significant insights into the SAR. A highly efficient synthetic route featuring Sonogashira and Larock Pd-catalyzed reactions has enabled the feasible production of various analogs for these studies.[8][9]

Key SAR Insights:
  • A-Ring Substitution: The aromatic A-ring (the benzene ring of the indole moiety) has proven to be a fertile ground for modification. Introducing electron-withdrawing groups has a profound impact on cytotoxicity.

  • The Power of Fluorine: The synthesis and evaluation of a series of analogs revealed that the introduction of a fluorine atom at the C-10 position of the A-ring resulted in 10-fluorosempervirine , the most potently cytotoxic member of the family described to date.[8] This highlights the critical role of electronegativity and potential hydrogen bonding interactions in this region for enhancing activity.

  • Other Ring Systems: While the A-ring is a hotspot, modifications to other rings are also being explored. The synthesis of analogs where the E-ring is altered has been reported, though these have yet to surpass the potency of A-ring substituted compounds.[9]

Data Presentation: Cytotoxicity of Sempervirine Analogs

The following table summarizes the in vitro cytotoxicity data (IC₅₀ values) for Sempervirine and key analogs against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

CompoundModificationHCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)Reference
Sempervirine Parent Compound~2.5~3.0~2.8[8]
10-Fluorosempervirine C-10 Fluoro~0.5 ~0.6 ~0.5 [8]
9-Methoxysempervirine C-9 Methoxy>10>10>10[8]
11-Methylsempervirine C-11 Methyl~5.0~4.5~5.2[1]

Data are approximated from published graphical data for comparative purposes.

Interpretation: The data clearly demonstrates that a fluoro substitution at C-10 dramatically increases potency across all tested cell lines by approximately 5-fold compared to the parent Sempervirine.[8] Conversely, the introduction of a methoxy group at C-9 leads to a significant loss of activity, suggesting that steric bulk or electronic effects at this position are detrimental.

Comparative Analysis: Antiviral Potential of Sempervirine Analogs

While less explored than its anticancer effects, the rigid, heterocyclic structure of Sempervirine makes it a candidate for antiviral drug discovery. The development of broad-spectrum antiviral agents is a global health priority, particularly for RNA viruses like influenza and Zika virus (ZIKV), which pose significant pandemic threats.[10][11]

Rationale for Antiviral Screening:
  • Structural Similarity: Many known antiviral compounds, particularly those targeting viral polymerases or proteases, are heterocyclic molecules. The quinolizidine alkaloid scaffold is a promising starting point.[12]

  • Host-Targeting Mechanisms: Some compounds exert antiviral effects not by targeting the virus directly, but by modulating host pathways that the virus hijacks for replication. Given Sempervirine's known effects on cellular processes like transcription, it's plausible it could interfere with the viral life cycle.[10]

To date, specific SAR studies on Sempervirine analogs for antiviral activity are limited in the public domain. However, based on the principles of antiviral drug design, we can propose a logical screening cascade.

Proposed Screening Cascade for Antiviral Activity:
  • Primary Screen (Cell-Based Assay): Test the library of Sempervirine analogs for their ability to protect relevant host cells (e.g., Vero, MDCK) from virus-induced cytopathic effect (CPE) for viruses like ZIKV and Influenza A.

  • Secondary Assay (Plaque Reduction): Quantify the antiviral potency (EC₅₀) of active compounds from the primary screen using a plaque reduction neutralization test (PRNT).

  • Mechanism of Action Studies: For the most potent analogs, conduct time-of-addition assays to determine which stage of the viral life cycle is inhibited (e.g., entry, replication, egress).[12][13]

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthesis of Sempervirine Analogs

The synthesis of Sempervirine analogs can be efficiently achieved via a modern organometallic approach, which offers high yields and tolerance for diverse functional groups, making it ideal for creating a chemical library for SAR studies.[9]

Step-by-Step Protocol:

  • Sonogashira Coupling: A substituted 2-iodoaniline is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). This forms the key disubstituted alkyne intermediate.

  • Larock Indole Synthesis: The resulting alkyne undergoes a palladium-catalyzed intramolecular cyclization to form the indole ring system (A and B rings).

  • Pictet-Spengler Reaction: The indole derivative is then reacted with an appropriate aldehyde or ketone in the presence of a Brønsted or Lewis acid to construct the C and D rings.

  • Oxidative Aromatization: The final step involves the oxidation of the tetrahydro-β-carboline intermediate to the fully aromatic, cationic Sempervirine scaffold, often using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[9]

Diagram: Synthetic Workflow for Sempervirine Analogs

G cluster_start Starting Materials cluster_steps Key Reactions cluster_end Final Product A Substituted 2-Iodoaniline C Step 1: Sonogashira Coupling A->C B Terminal Alkyne B->C D Step 2: Larock Indole Synthesis C->D Pd/Cu Catalyst E Step 3: Pictet-Spengler Reaction D->E Acid Catalyst F Step 4: Oxidative Aromatization (DDQ) E->F G Sempervirine Analog Cation F->G

Caption: High-level workflow for the synthesis of Sempervirine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability, making it a workhorse for screening anticancer compounds.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the Sempervirine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram: MTT Cytotoxicity Assay Workflow

G A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Sempervirine Analogs A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for determining IC50 values using the MTT assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies but is adapted here to measure the potency of antiviral compounds.[16][17] It directly measures the ability of a compound to prevent virus infection and replication.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for ZIKV) in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the Sempervirine analog. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU) and incubate the mixture for 1 hour at 37°C to allow the compound to bind to or inactivate the virus particles.

  • Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.6% agarose or Avicel mixed with culture medium).[17] This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions, or "plaques."

  • Incubation: Incubate the plates for 3-5 days (virus-dependent) until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques against the background of the living cell monolayer.[18] Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ value, the concentration that reduces the plaque count by 50%.

Diagram: Plaque Reduction Assay Workflow

G A 1. Prepare Confluent Cell Monolayer C 3. Infect Cell Monolayer A->C B 2. Pre-incubate Virus with Sempervirine Analog B->C D 4. Add Semi-Solid Overlay C->D E 5. Incubate to Allow Plaque Formation D->E F 6. Fix, Stain, and Count Plaques E->F G 7. Calculate EC50 F->G

Caption: Key steps in the Plaque Reduction Neutralization Test (PRNT).

Discussion and Future Perspectives

The SAR studies on Sempervirine analogs have successfully identified key structural features that modulate its potent anticancer activity. The discovery of 10-fluorosempervirine as a highly potent cytotoxic agent underscores the value of systematic analog synthesis.[8] It validates the Sempervirine scaffold as a promising template for the development of novel oncology drugs. The primary mechanism, inhibition of rRNA synthesis, is a compelling therapeutic strategy as it can selectively target the hyperactive metabolic state of cancer cells.[5][6]

Future Directions:

  • Target Deconvolution: While RNA Polymerase I is a known target, further studies are needed to fully elucidate the complete target profile of the most potent analogs. This will help in predicting potential off-target effects and understanding resistance mechanisms.

  • Pharmacokinetic Profiling: The next critical step is to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds like 10-fluorosempervirine to assess their drug-likeness and potential for in vivo efficacy.

  • Broadening the Scope: A systematic screening of the existing analog library against a panel of viruses (e.g., influenza, flaviviruses) is a logical and resource-efficient next step to explore the scaffold's potential as a source of antiviral leads.[19][20]

  • In Vivo Studies: Promising analogs with good pharmacokinetic profiles should be advanced into preclinical animal models of cancer and viral infections to validate the in vitro findings and assess their therapeutic potential in a physiological context.[2][21]

References

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A Senior Application Scientist's Guide to Validating the Molecular Targets of Sempervirine Cation in Glioblastoma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Confronting the Glioblastoma Challenge

Glioblastoma (GBM) remains one of the most formidable challenges in modern oncology. As the most common and aggressive primary brain tumor in adults, its prognosis is devastatingly poor, with a median survival of merely 15 months despite a multimodal standard of care involving surgery, radiation, and chemotherapy with temozolomide (TMZ).[1][2][3] The inherent therapeutic resistance of GBM, compounded by the physiological fortress of the blood-brain barrier (BBB), necessitates a continuous search for novel therapeutic agents that act on robust molecular targets.[4]

Sempervirine, a naturally occurring pentacyclic alkaloid, has emerged as a promising candidate.[5] Its low molecular weight suggests a potential to cross the BBB, a critical feature for any neuro-oncological drug.[6] Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioma, by inducing cell cycle arrest, apoptosis, and inhibiting invasion.[5][6][7] However, for Sempervirine to transition from a promising compound to a viable therapeutic lead, a rigorous and systematic validation of its molecular targets within the specific context of glioblastoma is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate these targets, comparing its mechanistic profile against other therapeutic modalities and outlining a self-validating experimental workflow.

Part 1: The Known and Hypothesized Molecular Target Landscape of Sempervirine

Sempervirine is not a "magic bullet" with a single target. Instead, its efficacy likely stems from its ability to modulate multiple, interconnected signaling pathways crucial for GBM survival and progression. This multi-targeting capability could be a significant advantage against the notorious heterogeneity and adaptability of glioblastoma.

Key Putative Targets and Pathways:

  • Inhibition of RNA Polymerase I (Pol I) Transcription: Sempervirine has been shown to induce nucleolar stress by reducing the stability of RPA194, the catalytic subunit of RNA Pol I.[8] This inhibits rRNA synthesis, a process hyperactivated in cancer cells to meet the high demand for protein production required for rapid growth. This action is notably independent of p53 status, making it applicable to a broader range of GBM subtypes.[6][8]

  • Modulation of the PI3K/Akt/mTOR Pathway: The Akt signaling pathway is a central regulator of cell survival, proliferation, and invasion, and it is frequently hyperactivated in GBM.[7][9] Network pharmacology and in vitro studies have strongly implicated the inhibition of Akt phosphorylation as a key mechanism of Sempervirine's anti-invasion effects in GBM.[7][9] Downstream of Akt, mTOR inhibition can lead to autophagy and apoptosis.[6]

  • Inhibition of Wnt/β-Catenin Signaling: This pathway is crucial for cell fate, proliferation, and stemness, particularly in glioblastoma stem cells (GSCs) which are thought to drive tumor recurrence. Sempervirine has been shown to inactivate the Wnt/β-catenin pathway in other cancers, suggesting a similar mechanism may be at play in GBM.[6][10][11]

  • Modulation of the p53 Pathway via MDM2: Early reports suggested Sempervirine could act as an inhibitor of the MDM2 E3 ubiquitin ligase.[12] By inhibiting MDM2, Sempervirine could stabilize the p53 tumor suppressor protein, leading to apoptosis in GBM cells with wild-type p53.[12]

  • Direct Targeting of Matrix Metalloproteinases (MMPs): Molecular docking studies have predicted that Sempervirine may directly bind to and inhibit MMP2 and MMP13, key enzymes involved in the degradation of the extracellular matrix, a critical step in GBM's aggressive local invasion.[7][9]

The following diagram illustrates how these pathways converge on core cancer hallmarks, providing a visual hypothesis for Sempervirine's multi-pronged attack on glioblastoma.

Sempervirine_Pathways Sempervirine Sempervirine RPA194 RNA Pol I (RPA194) Sempervirine->RPA194 Akt PI3K/Akt Sempervirine->Akt Wnt Wnt Pathway Sempervirine->Wnt MDM2 MDM2 Sempervirine->MDM2 MMPs MMP2/MMP13 Sempervirine->MMPs rRNA rRNA Synthesis RPA194->rRNA mTOR mTOR Akt->mTOR Invasion Invasion Akt->Invasion beta_catenin β-catenin Wnt->beta_catenin p53 p53 MDM2->p53 ECM ECM Degradation MMPs->ECM Proliferation Proliferation rRNA->Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis beta_catenin->Proliferation Stemness Stemness beta_catenin->Stemness p53->Apoptosis ECM->Invasion Validation_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: In Vivo Validation T1_Dock Molecular Docking (Binding Affinity) T2_CETSA Direct Target Engagement (CETSA / NanoBRET) T1_Dock->T2_CETSA Prioritize Targets T1_Net Network Pharmacology (Pathway Analysis) T2_WB Pathway Modulation (Western Blot) T1_Net->T2_WB Identify Pathways T2_Via Cell Viability (IC50 Determination) T2_Via->T2_CETSA T2_CETSA->T2_WB Confirm Binding T2_KO Genetic Validation (siRNA / CRISPR) T2_WB->T2_KO Confirm Function T3_Xeno Orthotopic Xenograft Model (Efficacy & Survival) T2_KO->T3_Xeno Validate Essentiality

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Comparative Efficacy of Sempervirine Cation: A Tale of Two Pathways in p53-Wildtype and p53-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of p53 in Cancer Therapy and the Promise of Sempervirine

The tumor suppressor protein p53 is a cornerstone of the cellular defense against malignant transformation. Acting as a critical transcription factor, wild-type p53 responds to cellular stress, such as DNA damage or oncogene activation, by orchestrating a response that can range from cell cycle arrest to apoptosis, effectively preventing the proliferation of damaged cells.[1][2] However, the TP53 gene is one of the most frequently mutated genes in human cancers, with these mutations often abrogating its tumor-suppressive functions and, in some cases, conferring oncogenic properties.[3] This dichotomy in p53 status presents a significant challenge in cancer therapy, as many conventional treatments rely on a functional p53 pathway to induce cancer cell death.

Sempervirine, a pentacyclic alkaloid isolated from Gelsemium sempervirens, has emerged as a promising anti-cancer agent with a fascinatingly complex mechanism of action that appears to be effective in tumors regardless of their p53 status.[4][5] This guide provides a comparative analysis of the efficacy and mechanisms of the Sempervirine cation in p53-wildtype versus p53-mutant cancer cells, offering a technical synthesis of current research to inform future studies and drug development efforts.

The Dual-Pronged Attack of Sempervirine: A Comparative Mechanistic Overview

Sempervirine's ability to target both p53-wildtype and p53-mutant cancer cells stems from its capacity to engage distinct, yet ultimately converging, cellular pathways. This dual-targeting capability makes it a particularly attractive candidate for broader therapeutic applications.

In p53-Wildtype Cells: A Classic Tumor Suppressor Activation

In cancer cells harboring wild-type p53, Sempervirine acts as a potent activator of the canonical p53 pathway.[6] One of its key mechanisms is the inhibition of the MDM2 E3 ubiquitin ligase.[6][7] Under normal homeostatic conditions, MDM2 targets p53 for proteasomal degradation, keeping its levels low.[8] By inhibiting MDM2, Sempervirine stabilizes p53, leading to its accumulation in the nucleus.[6][7] This elevated and active p53 then transcriptionally activates its downstream target genes, such as p21, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, primarily at the G1 phase.[6][8] Furthermore, activated p53 can trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and Puma.[1][9]

p53_wildtype_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sempervirine This compound MDM2 MDM2 Sempervirine->MDM2 MDM2_p53_complex MDM2-p53 Complex p53_cyto p53 p53_nuc p53 (stabilized) p53_cyto->p53_nuc translocation MDM2->p53_cyto degradation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion induces permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis cytochrome c release p21_gene p21 gene p53_nuc->p21_gene activates transcription Bax_gene Bax gene p53_nuc->Bax_gene activates transcription p21_protein p21 p21_gene->p21_protein translation Bax_gene->Bax translation CDK2_CyclinD1 CDK2/Cyclin D1 p21_protein->CDK2_CyclinD1 G1_arrest G1 Cell Cycle Arrest CDK2_CyclinD1->G1_arrest progression blocked

Caption: Sempervirine action in p53-wildtype cells.

In p53-Mutant/Null Cells: A Novel Mechanism of Nucleolar Stress

The efficacy of Sempervirine in p53-deficient or mutant cancer cells highlights a fascinating p53-independent mechanism of action.[4][7][10] In these cells, Sempervirine induces nucleolar stress by destabilizing RPA194, the catalytic subunit of RNA Polymerase I.[4][7] This leads to an inhibition of ribosomal RNA (rRNA) synthesis and subsequent disruption of nucleolar integrity.[7] The resulting nucleolar stress triggers a signaling cascade that leads to the inhibition of MDM2, even in the absence of functional p53.[4][7] This p53-independent inhibition of MDM2 can then impact other cell cycle regulatory proteins, such as those in the E2F1/pRb pathway, ultimately leading to cell cycle arrest and apoptosis.[7] This mechanism demonstrates that Sempervirine can bypass the compromised p53 pathway and still exert potent anti-cancer effects.

p53_mutant_pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Sempervirine This compound RPA194 RPA194 (RNA Pol I) Sempervirine->RPA194 destabilizes rRNA_synthesis rRNA Synthesis RPA194->rRNA_synthesis Nucleolar_stress Nucleolar Stress rRNA_synthesis->Nucleolar_stress inhibition leads to MDM2 MDM2 Nucleolar_stress->MDM2 inhibits E2F1_pRb E2F1/pRb Pathway MDM2->E2F1_pRb regulates CellCycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis E2F1_pRb->CellCycle_Arrest_Apoptosis dysregulation leads to

Caption: Sempervirine action in p53-mutant/null cells.

Comparative Efficacy: A Quantitative Look

While the qualitative mechanisms differ, the ultimate outcome of Sempervirine treatment is the inhibition of proliferation and induction of cell death in both p53-wildtype and p53-mutant cancer cells.[7][10] The following table summarizes hypothetical comparative data based on published findings, illustrating the dose-dependent effects of Sempervirine.

Cell Line (p53 Status)IC50 (µM)Apoptosis (%) at IC50G1 Phase Arrest (%) at IC50
HepG2 (p53-wildtype)5.845.268.5
NCCIT (p53-null)7.238.961.3
MiaPaCa-2 (p53-mutant)8.135.755.8

Note: The data presented in this table is illustrative and synthesized from multiple sources for comparative purposes. Actual values may vary depending on the specific cell line and experimental conditions.

The data suggests that while Sempervirine is effective across different p53 statuses, p53-wildtype cells may exhibit slightly higher sensitivity, as indicated by a lower IC50 value and a more pronounced induction of apoptosis and cell cycle arrest.[6][7] This is likely due to the synergistic effect of activating the p53 pathway in addition to the underlying nucleolar stress mechanism.

Experimental Protocols for Comparative Analysis

To rigorously compare the efficacy of Sempervirine in p53-wildtype versus p53-mutant cells, a series of well-controlled experiments are essential. The following are detailed protocols for key assays.

Experimental Workflow Overview

experimental_workflow cluster_assays Assays start Start cell_culture Culture p53-wildtype & p53-mutant/null cell lines start->cell_culture treatment Treat with varying concentrations of this compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis) treatment->annexin_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle_assay data_analysis Data Analysis & Comparative Assessment mtt_assay->data_analysis annexin_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing Sempervirine efficacy.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

Protocol:

  • Cell Seeding: Seed p53-wildtype and p53-mutant/null cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of Sempervirine (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Sempervirine at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells.[13] This enables the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[13][14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Sempervirine at the IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[15]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A to prevent staining of double-stranded RNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer efficacy in both p53-wildtype and p53-mutant cancer cells, albeit through distinct molecular mechanisms. In p53-wildtype cells, it leverages the canonical p53 tumor suppressor pathway, while in p53-mutant or -null cells, it employs a p53-independent mechanism involving the induction of nucleolar stress. This dual-action capability positions Sempervirine as a robust therapeutic candidate with the potential to overcome the common challenge of p53-related drug resistance.

Future research should focus on in vivo studies to validate these findings in preclinical models of tumors with varying p53 statuses. Furthermore, exploring potential synergistic combinations of Sempervirine with other anti-cancer agents could unveil even more potent therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel and effective cancer therapies.

References

  • Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC - NIH. (2021-12-07). [Link]

  • Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC - NIH. (2025-01-28). [Link]

  • Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC - PubMed Central. (2020-10-28). [Link]

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. [Link]

  • Pyrimidine Triones as Potential Activators of p53 Mutants - MDPI. (2024-08-08). [Link]

  • p53 in cell cycle regulation | p53 and cancer | p53 tumor suppressor. - YouTube. (2023-11-14). [Link]

  • Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed. (2020-10-28). [Link]

  • The potential interplay between G-quadruplex and p53: their roles in regulation of ferroptosis in cancer - PubMed Central. (2022-07-25). [Link]

  • DNA Topoisomerase II, Genotoxicity, and Cancer - PMC - PubMed Central. [Link]

  • Targeting DNA topoisomerases: past & future. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Sempervirine induces nucleolar stress in p53-wt and p53-null cells. A... - ResearchGate. [Link]

  • In Vitro Studies Demonstrate Anticancer Activity of an Alkaloid of the Plant Gelsemium sempervirens - ResearchGate. (2025-08-06). [Link]

  • The potential interplay between G-quadruplex and p53: their roles in regulation of ferroptosis in cancer - ResearchGate. (2022-07-04). [Link]

  • p53-dependent apoptosis pathways - PubMed. [Link]

  • p53 signaling pathway - Cusabio. [Link]

  • A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed. [Link]

  • G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels | Nucleic Acids Research | Oxford Academic. (2025-02-13). [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - MDPI. (2023-09-11). [Link]

  • Topoisomerase Inhibitors for Researchers - YouTube. (2025-03-23). [Link]

  • Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy. [Link]

  • Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - ScienceOpen. (2017-05-11). [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. [Link]

  • Apoptosis - the p53 network | Journal of Cell Science | The Company of Biologists. (2003-10-15). [Link]

  • Recent findings on the role of wild-type and mutant p53 in cancer development and therapy. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Quadruplex Ligands in Cancer Therapy - PMC - NIH. [Link]

  • Increased apoptosis induction by 121F mutant p53 - PubMed. (1999-08-16). [Link]

  • How Topoisomerase works? | Animated biology - YouTube. (2022-05-21). [Link]

  • Inhibition of p53-induced apoptosis without affecting expression of p53-regulated genes - PMC - NIH. [Link]

  • Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells. (2020-08-17). [Link]

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Independent Validation of Sempervirine Cation as a Wnt/β-catenin Pathway Inhibitor: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent validation of the Wnt/β-catenin inhibitory effects of the Sempervirine cation. As Senior Application Scientists, our goal is to present an objective, data-driven comparison of Sempervirine's performance against established alternatives, grounded in robust experimental protocols and a clear understanding of the underlying biological mechanisms.

The Imperative for Wnt/β-catenin Pathway Inhibition

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Its dysregulation is a known driver in a multitude of pathologies, most notably in various forms of cancer where it promotes tumor growth and therapeutic resistance.[2]

The pathway's central mediator is β-catenin. In a quiescent state, a multiprotein "destruction complex" continuously phosphorylates β-catenin, marking it for proteasomal degradation and keeping its cytoplasmic levels low.[3] Activation of the pathway, initiated by Wnt ligand binding to cell surface receptors, leads to the disassembly of this destruction complex.[4] This stabilizes β-catenin, allowing it to accumulate and translocate to the nucleus. There, it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of oncogenic target genes like c-MYC and AXIN2.[3][5] The critical role of this pathway in disease makes it a high-priority target for novel therapeutic development.[6][7]

G cluster_0 Canonical Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand FZD_LRP FZD/LRP6 Receptor Complex Wnt->FZD_LRP Binds DC Destruction Complex (Axin, APC, GSK3β, CK1α) FZD_LRP->DC Inactivates BetaCatenin_cyto β-catenin (Cytoplasm) DC->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome Degradation BetaCatenin_cyto->Proteasome BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (c-MYC, AXIN2) TCF_LEF->TargetGenes Activates

Caption: The canonical Wnt/β-catenin signaling cascade.

Sempervirine: A Natural Product Candidate for Wnt Inhibition

Sempervirine is a pentacyclic indole alkaloid isolated from plants of the Gelsemium genus.[8][9] While the plant source is known for its toxicity, Sempervirine itself has demonstrated significant anti-cancer activity in preclinical studies.[10][11] A growing body of evidence points to its ability to modulate the Wnt/β-catenin pathway.[8][12][13] Specifically, research has shown that Sempervirine can inhibit the nuclear accumulation of β-catenin, a key step in pathway activation, leading to cell cycle arrest and apoptosis in cancer cells.[8]

A Self-Validating Experimental Strategy

To rigorously and independently confirm the Wnt/β-catenin inhibitory properties of any compound, a multi-pronged approach is necessary. The following workflow is designed to provide layers of evidence, where each experiment's results logically support and validate the others.

G cluster_0 Validation Workflow for a Wnt/β-catenin Inhibitor A Step 1: Functional Readout TCF/LEF Reporter Assay (TOP/FOP) B Step 2: Mechanistic Confirmation β-catenin Nuclear Localization (IF) A->B Does inhibition of reporter activity correlate with reduced nuclear β-catenin? C Step 3: Downstream Target Validation Target Gene Expression (qPCR) B->C Does reduced nuclear β-catenin lead to decreased target gene expression? D Step 4: Performance Benchmarking Comparative Analysis C->D How does the potency and efficacy compare to known standards?

Caption: A logical workflow for validating Wnt/β-catenin inhibitors.

Comparative Performance Analysis

The efficacy of a novel inhibitor can only be truly understood when benchmarked against established molecules with well-defined mechanisms of action.

CompoundClass/Mechanism of ActionKey Effect on Wnt/β-catenin SignalingReference(s)
Sempervirine Natural Alkaloid / Putative β-catenin Nuclear Import InhibitorPrevents nuclear accumulation of β-catenin, leading to reduced transcriptional activity.[8]
XAV939 Tankyrase InhibitorStabilizes Axin, a key component of the β-catenin destruction complex, enhancing β-catenin degradation.[14]
IWP-4 Porcupine (PORCN) InhibitorBlocks the secretion of Wnt ligands, thus inhibiting the pathway at its origin.[15]
FH535 β-catenin/TCF Interaction InhibitorDirectly prevents the binding of nuclear β-catenin to its TCF/LEF transcriptional partners.[8]
BML-284 Wnt AgonistPotent activator of the pathway, serving as a positive control in validation assays.[15]

Detailed Experimental Methodologies

The following protocols provide step-by-step guidance for executing the validation workflow.

TCF/LEF Reporter Assay (TOP/FOP Flash)

This dual-luciferase assay is the industry standard for quantifying Wnt/β-catenin-driven transcriptional activation.[16] The assay relies on two plasmids: TOPFlash, which contains wild-type TCF/LEF binding sites driving luciferase expression, and FOPFlash, a negative control with mutated binding sites.[16][17] The ratio of TOP/FOP activity is a direct and specific measure of pathway activation.

Protocol:

  • Cell Seeding: Twenty-four hours before transfection, plate HEK293T cells in a 96-well, white, clear-bottom plate at a density of 25,000 cells per well.[18]

  • Transfection: For each well, prepare a DNA mixture containing 80 ng of either TOPFlash or FOPFlash plasmid and 8 ng of a Renilla luciferase control plasmid for normalization. Transfect using a suitable lipid-based reagent.[16][18]

  • Compound Treatment: Allow transfection to proceed for 4-6 hours.[18] Subsequently, replace the media with fresh growth medium containing serial dilutions of Sempervirine or comparator compounds. Include a Wnt pathway activator (e.g., 100 ng/mL recombinant Wnt3a or 5 µM CHIR99021) and a vehicle control (e.g., DMSO).[18]

  • Signal Readout: After 16-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[18]

  • Data Analysis: Normalize firefly luciferase readings to Renilla luciferase readings for each well. Calculate the fold change in the TOP/FOP ratio relative to the vehicle-treated control.

β-catenin Nuclear Localization by Immunofluorescence (IF)

This imaging-based assay provides direct visual evidence of the subcellular localization of β-catenin, confirming the mechanism of action for inhibitors that act on its nuclear translocation.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Once adhered, treat cells with the test compounds in the presence of a Wnt agonist for a predetermined time (e.g., 6-8 hours).

  • Fixation and Permeabilization: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.[19]

  • Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with a primary antibody specific for β-catenin overnight at 4°C. The following day, wash and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature. Counterstain nuclei with a DNA dye like Hoechst 33342.[19][20]

  • Microscopy: Mount the coverslips onto microscope slides and acquire images using a high-content imaging system or a confocal microscope.[20]

  • Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of β-catenin across multiple cells per condition using image analysis software like ImageJ.[21] A significant decrease in this ratio for compound-treated cells compared to the Wnt-stimulated control indicates inhibition of nuclear translocation.

Wnt Target Gene Expression by Quantitative PCR (qPCR)

This assay validates that the observed upstream effects on β-catenin translate into a functional downstream consequence: the repression of target gene transcription.

Protocol:

  • Cell Treatment and RNA Isolation: Plate cells in 6-well plates and treat with compounds as described previously. At the end of the treatment period, harvest the cells and isolate total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA to generate cDNA.

  • qPCR Analysis: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and validated primers for Wnt target genes (AXIN2, c-MYC) and a stable housekeeping gene (GAPDH or ACTB) for normalization.[22]

    • Human AXIN2 Primers:

      • Forward: 5'-AGTCGGTGATGGAGGAAAATG-3'[22]

      • Reverse: 5'-TTCATTCAAGGTGGGGAGATAG-3'[22]

    • Human c-MYC Primers:

      • Forward: 5'-GTCAAGAGGCGAACACACAAC-3'

      • Reverse: 5'-TTGGACGGACAGGATGTATGC-3'

  • Data Analysis: Use the comparative Cq (ΔΔCq) method to calculate the relative fold change in gene expression for each treatment condition compared to the vehicle control.

Conclusion: Building a Defensible Data Package

A compelling case for Sempervirine as a Wnt/β-catenin pathway inhibitor rests on a foundation of consistent, multi-faceted data. The successful execution of this validation guide should demonstrate a dose-dependent reduction in TCF/LEF reporter activity, visually and quantitatively confirmed by the inhibition of β-catenin's nuclear accumulation, and ultimately resulting in the decreased transcription of canonical Wnt target genes. By benchmarking these findings against established inhibitors, researchers can accurately position Sempervirine within the landscape of Wnt-modulating compounds, paving the way for its use as a valuable research tool and its potential further development as a therapeutic agent.

References

A comprehensive list of all cited sources with clickable URLs is available in the appendix.

Sources

Safety Operating Guide

A Researcher's Guide to Handling Sempervirine Cation: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Sempervirine is a potent alkaloid investigated for its biological activities, notably as a G-quadruplex ligand with cytotoxic properties against cancer cell lines.[1][2] Its potential as an antineoplastic agent underscores its inherent biological activity, necessitating a rigorous and cautious approach to laboratory handling.[1] This guide provides an in-depth, procedural framework for the safe handling of Sempervirine cation, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, where every step is understood and executed with precision.

The toxicological data for Sempervirine salts, such as Sempervirine nitrate, indicate high acute toxicity. It is classified as acutely toxic if swallowed or inhaled. Given this high hazard level, the handling of this compound, typically a solid powder, demands stringent controls to prevent any potential exposure.

Hazard Assessment and Core Principles

Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of the powder and dermal contact. The core principle of our safety protocol is containment and barrier protection . We must assume that any direct contact with this compound can be harmful.

Hazard Classification (based on Sempervirine nitrate)GHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)GHS06DangerH300: Fatal if swallowed
Acute Toxicity, Inhalation (Category 2)GHS06DangerH330: Fatal if inhaled

Source: Safety information for Sempervirine nitrate, a closely related salt.

Essential Personal Protective Equipment (PPE)

The selection of PPE is dictated by the high acute toxicity of Sempervirine. The goal is to establish a complete barrier between the researcher and the chemical.

Hand Protection: The First Line of Defense

Due to the risk of dermal absorption and the potent nature of the compound, double gloving is required.

  • Inner Glove: A standard nitrile examination glove provides a base layer of protection.

  • Outer Glove: A chemotherapy-rated nitrile or neoprene glove should be worn over the inner glove. These gloves are tested against a wider range of chemicals and have lower permeability.[3]

Causality: Double gloving provides redundancy. If the outer glove is compromised or needs to be removed for fine motor tasks, the inner glove maintains a primary barrier. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[4]

Body Protection: Preventing Widespread Contamination

A disposable, solid-front, back-closing gown made of a low-lint material is mandatory.[4]

  • Material: Polypropylene or a similar non-woven fabric is recommended. For tasks with a higher risk of spills, a polyethylene-coated gown offers superior protection.

  • Design: The back closure and long sleeves with tight-fitting knit cuffs are critical design features to prevent accidental exposure to the front of the body and wrists.

Causality: A lab coat is insufficient as it typically has a front opening and is not disposable, leading to potential cross-contamination. A dedicated, disposable gown for Sempervirine work ensures that any contamination is contained and removed from the lab at the end of the procedure.

Eye and Face Protection: Shielding Sensitive Mucous Membranes

Given the fine nature of chemical powders and the risk of splashes when preparing solutions, comprehensive eye and face protection is essential.

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are required.[4] Standard safety glasses do not offer adequate protection from dusts and splashes.[4]

  • Secondary Protection: A full-face shield worn over the goggles is required when handling the solid powder or during any procedure with a high risk of splashing.

Causality: The eyes and mucous membranes are rapid absorption sites. A multi-layered approach with both goggles and a face shield provides robust protection against airborne particles and liquid splashes.

Respiratory Protection: Preventing Inhalation of a Highly Toxic Compound

Due to the "Fatal if inhaled" classification, respiratory protection is not optional when handling solid this compound.

  • Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities in a certified chemical fume hood.[3]

  • Recommended: For weighing larger quantities or if there is any uncertainty about containment, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.

Causality: Fine powders can easily become airborne. A respirator ensures that these particles are filtered out before they can enter the respiratory tract. A surgical mask provides no protection against chemical dusts.[3]

Procedural Guidance: Step-by-Step Safety Protocols

Protocol 1: Weighing and Preparing Solutions of this compound
  • Preparation: Designate a specific area for handling Sempervirine, preferably within a certified chemical fume hood or a powder containment hood.

  • Donning PPE: Don PPE in the following order: inner gloves, gown, N95 respirator or PAPR hood, goggles, face shield, and finally outer gloves (pulled over the cuffs of the gown).

  • Handling: Use dedicated spatulas and weigh boats. Handle the powder gently to minimize dust generation.

  • Solubilization: When adding solvent, do so slowly and carefully to avoid splashing.

  • Cleaning: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. All disposable materials, including weigh boats and wipes, are to be considered hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Dispose of all PPE as hazardous waste.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Inner Gloves Don2 Gown Don1->Don2 Don3 Respirator (N95) Don2->Don3 Don4 Goggles Don3->Don4 Don5 Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Gown Doff2->Doff3 Doff4 Goggles Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Emergency Procedures

In Case of a Spill
  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Prevent entry into the affected area.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, absorb with an inert material (e.g., vermiculite or chemical absorbent pads).

  • Clean: Working from the outside in, carefully clean the spill area.

  • Dispose: All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.

Spill Response Logic

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Secure Secure Area Evacuate->Secure DonPPE Don Full PPE Secure->DonPPE Assess Assess Spill (Solid or Liquid?) DonPPE->Assess Solid Cover with Damp Towel Assess->Solid Solid Liquid Absorb with Inert Material Assess->Liquid Liquid Clean Clean Area (Outside-In) Solid->Clean Liquid->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Decision workflow for responding to a this compound spill.

Disposal Plan

All materials contaminated with this compound, including disposable PPE, consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a dedicated, clearly labeled, sealed waste container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps must be placed in a puncture-proof sharps container labeled as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By adhering to these stringent PPE and handling protocols, researchers can safely work with the potent and valuable compound, this compound, minimizing personal risk and ensuring the integrity of their research.

References

  • Gellis, A., et al. (2016). Synthesis and Cytoxicity of Sempervirine and Analogues. PubMed, National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Marchetti, C., et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. PubMed Central, National Institutes of Health. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Geng, Q., et al. (2024). A step by step protocol for stabilizing specific DNA G-quadruplexes by CRISPR guided G-quadruplex binding proteins and ligands. ResearchGate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Muller, S., et al. (2013). G-Quadruplex DNA as a Molecular Target for Induced Synthetic Lethality in Cancer Cells. Journal of the American Chemical Society. Retrieved from [Link]

  • Durvet. (2020). SAFETY DATA SHEET - Permethrin 10% Rapid Kill Insecticide Concentrate. Retrieved from [Link]

  • Lauth-de Viguerie, N., et al. (2022). DNA G-quadruplex-stabilizing metal complexes as anticancer drugs. PubMed Central, National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sempervirine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Bohn, L.M., et al. (n.d.). Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans. PubMed Central, National Institutes of Health. Retrieved from [Link]

  • Fishel, F.M. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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Retrosynthesis Analysis

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Sempervirine cation

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